BPN-15477

Splicing modulation Familial dysautonomia ELP1

ELP1 splicing research demands brain-penetrant tools with validated potency and minimal off-target effects-qualities rarely found in a single compound. BPN-15477 (CAS 1971086-99-3) resolves this: • ELP1 exon 20 splicing corrector, EC50 = 1.9 μM in luciferase assays, significantly more potent than kinetin • Transcriptome-wide RNA-Seq confirms selective splicing modulation without global disruption • In vivo brain and retinal activity demonstrated at 70 mg/kg/day in TgFD9 transgenic mice • Published monoclinic P21/n crystal structure enables rigorous docking studies and batch QC Supplied with full analytical documentation; standard research quantities in stock for immediate dispatch.

Molecular Formula C12H10ClN5
Molecular Weight 259.69 g/mol
Cat. No. B10831505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBPN-15477
Molecular FormulaC12H10ClN5
Molecular Weight259.69 g/mol
Structural Identifiers
SMILESC1=CNC2=C1C(=NC(=N2)Cl)NCC3=CC=NC=C3
InChIInChI=1S/C12H10ClN5/c13-12-17-10-9(3-6-15-10)11(18-12)16-7-8-1-4-14-5-2-8/h1-6H,7H2,(H2,15,16,17,18)
InChIKeyJAAXPOGNLKNTBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BPN-15477 Technical Overview


2-Chloro-N-(pyridin-4-ylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (CAS 1971086-99-3; synonym BPN-15477) is a synthetic small molecule characterized by a pyrrolo[2,3-d]pyrimidine core scaffold bearing a 2-chloro substituent and an N4-pyridin-4-ylmethylamine moiety [1]. Its molecular formula is C12H10ClN5 with a molecular weight of 259.69 g/mol, and its crystal structure has been determined in the monoclinic space group P21/n with unit cell parameters a = 11.072(2) Å, b = 14.556(2) Å, c = 17.569(3) Å, and β = 97.85(1)° [2]. This compound has been documented as a splicing modulator compound (SMC) and as an inhibitor of receptor tyrosine kinases including colony-stimulating factor 1 receptor (CSF1R) [1].

Why BPN-15477 Cannot Be Replaced in ELP1 Splicing


Pyrrolo[2,3-d]pyrimidin-4-amine derivatives exhibit divergent biological activities that are exquisitely sensitive to substitution patterns at the C2 and N4 positions [1]. While this scaffold class is broadly associated with kinase inhibition—including JAK family members (e.g., compound 12a with JAK1 IC50 = 12.6 nM ), BTK (compound 28a with IC50 = 3.0 nM [2]), and CSF1R (subnanomolar inhibitors [1])—the specific substitution of a 2-chloro group with an N4-pyridin-4-ylmethylamine substituent confers a distinct splicing modulator phenotype absent in most structurally related analogs. Direct substitution with alternative pyrrolo[2,3-d]pyrimidin-4-amines bearing different N4 substituents (e.g., cyclopentyl or phenyl derivatives) would likely ablate the ELP1 exon 20 inclusion activity that defines this compound's unique utility in splicing disorder research, while also potentially altering the kinase selectivity profile toward PDGFR family members [1].

BPN-15477 Comparative Evidence


ELP1 Exon 20 Inclusion vs. Kinetin

In a luciferase-based splicing reporter assay system designed to quantify exon 20 inclusion in the ELP1 transcript, BPN-15477 (2-chloro-N-(pyridin-4-ylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine) produced an EC50 value of 1.9 μM for increasing full-length ELP1 mRNA . In direct comparative evaluation within the same study context, BPN-15477 was reported as 'significantly more potent and efficacious than kinetin,' a previously established ELP1 splicing corrector compound that served as a benchmark reference in this indication . The increased efficacy was accompanied by selective splicing modulation activity, as determined by transcriptome-wide RNA-seq analysis demonstrating minimal off-target splicing alterations [1].

Splicing modulation Familial dysautonomia ELP1 RNA therapeutics

Transcriptome-Wide Splicing Selectivity

Transcriptome-wide analysis using RNA sequencing (RNA-Seq) of fibroblast cells treated with BPN-15477 revealed that this compound modulates splicing with high selectivity, producing minimal alterations to the global splicing landscape relative to untreated controls [1]. A machine learning approach applied to the sequencing data identified BPN-15477-responsive sequence signatures specifically associated with ELP1 exon 20 inclusion, confirming target engagement while demonstrating a narrow off-target splicing profile [1]. This stands in contrast to broader-spectrum splicing modulators such as spliceosome inhibitors (e.g., pladienolide B derivatives) that globally disrupt splicing machinery and induce widespread transcriptomic alterations.

Splicing selectivity RNA-Seq Off-target profiling Transcriptomics

In Vivo Brain and Retinal ELP1 Splicing

In a transgenic mouse model carrying the human familial dysautonomia (FD) transgene TgFD9, administration of BPN-15477 at 70 mg/kg/day resulted in significantly improved ELP1 exon 20 inclusion in both retinal tissue and brain tissue . This in vivo activity translated to significantly increased levels of functional ELP1 protein across all tissues examined, including the central nervous system . This contrasts with many pyrrolo[2,3-d]pyrimidine-based kinase inhibitors that exhibit limited or negligible CNS penetration due to efflux transporter susceptibility or physicochemical properties unfavorable for blood-brain barrier crossing [1].

In vivo efficacy CNS penetration ELP1 splicing Transgenic mouse model

CSF1R Inhibition and PDGFR Selectivity

Compounds within the pyrrolo[2,3-d]pyrimidine class that incorporate the 2-chloro substitution pattern have demonstrated subnanomolar enzymatic inhibition against colony-stimulating factor 1 receptor (CSF1R) with excellent selectivity toward other kinases in the platelet-derived growth factor receptor (PDGFR) family [1]. Specifically, this compound has been documented to show subnanomolar CSF1R inhibition and good selectivity relative to other PDGFR family kinases . This selectivity profile distinguishes it from non-selective multi-kinase inhibitors such as sunitinib, which potently inhibits VEGFR2, PDGFRβ, and c-Kit with submicromolar IC50 values across a broad kinase panel, as well as from the clinically approved CSF1R inhibitor pexidartinib (PLX3397), which primarily binds the DFG-in (active) conformation of CSF1R whereas pyrrolo[2,3-d]pyrimidine-based inhibitors preferentially target the autoinhibited DFG-out conformation [1].

CSF1R inhibition Receptor tyrosine kinase PDGFR selectivity Macrophage biology

Crystal Structure Characterization

The molecular and crystal structures of 2-chloro-N-(pyridin-4-ylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine have been experimentally determined via X-ray diffraction [1]. The crystals are monoclinic with space group P21/n and unit cell parameters a = 11.072(2) Å, b = 14.556(2) Å, c = 17.569(3) Å, and β = 97.85(1)°, with a calculated density Dx = 1.285 Mg m⁻³ and Z = 4 molecules per unit cell [1]. The molecule adopts a twisted conformation in which the pyridine nitrogen atoms are oriented in an N101-inside configuration relative to the molecular geometry [1]. This contrasts with many pyrrolo[2,3-d]pyrimidine analogs for which no published crystal structure exists, complicating structure-based design efforts and polymorph identification in manufacturing quality control.

Crystallography Structural biology Quality control Polymorph identification

Multi-Transcript Splicing: LIPA and CFTR

Beyond ELP1, BPN-15477 treatment has been demonstrated to increase LIPA (lysosomal acid lipase) and CFTR (cystic fibrosis transmembrane conductance regulator) protein levels in disease-relevant cellular models . This broader splicing modulation activity distinguishes BPN-15477 from targeted gene-specific antisense oligonucleotides (ASOs) such as nusinersen (SMN2 splicing modifier) or eteplirsen (DMD exon 51 skipping), which are designed to correct splicing of a single predetermined transcript. The ability to modulate multiple disease-associated splicing events simultaneously from a single small-molecule intervention represents a pharmacologically distinct profile.

LIPA CFTR Splicing correction Cystic fibrosis

BPN-15477 Optimal Applications


Familial Dysautonomia Research

This compound is optimally deployed as a chemical probe for investigating ELP1 exon 20 splicing correction mechanisms in cellular and in vivo models of familial dysautonomia . The established EC50 of 1.9 μM in luciferase splicing assays provides a quantifiable benchmark for dose-response studies, while demonstrated superiority over kinetin justifies selection over alternative splicing corrector compounds. The availability of transcriptome-wide RNA-Seq data confirming minimal off-target splicing effects [1] enables confident interpretation of phenotypic outcomes without confounding from global splicing disruption.

CNS-Penetrant Splicing Modulation

Given the demonstrated in vivo activity in brain and retinal tissue at 70 mg/kg/day in transgenic mouse models , this compound serves as a validated tool for investigating splicing-based therapeutic strategies in CNS disorders where ELP1, LIPA, or CFTR splicing defects contribute to pathophysiology. Unlike many pyrrolo[2,3-d]pyrimidine kinase inhibitors that exhibit negligible brain exposure [2], BPN-15477's tissue distribution profile supports applications in frontotemporal dementia research and other splicing-related neurodegenerative conditions .

CSF1R Macrophage Biology

For investigators requiring selective CSF1R inhibition with subnanomolar potency, this compound class offers a differentiated binding mode (preferential targeting of the autoinhibited DFG-out conformation) relative to clinical CSF1R inhibitors such as pexidartinib (which primarily binds DFG-in conformation) [2]. The established selectivity profile against PDGFR family kinases [2] makes this scaffold appropriate for macrophage differentiation and tumor-associated macrophage research where off-target kinase inhibition would confound experimental interpretation. This application leverages the compound's dual identity as both a kinase inhibitor scaffold and a splicing modulator.

Structure-Based Design and Polymorph ID

The availability of a published crystal structure with complete unit cell parameters (monoclinic P21/n, a = 11.072(2) Å, b = 14.556(2) Å, c = 17.569(3) Å, β = 97.85(1)°) [3] enables rigorous structure-based drug design, computational docking studies, and rational optimization of pyrrolo[2,3-d]pyrimidine derivatives. This structural information also supports analytical method development for polymorph identification and purity verification in manufacturing quality control, a feature not available for many pyrrolo[2,3-d]pyrimidine analogs that lack published crystallographic characterization [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for BPN-15477

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.